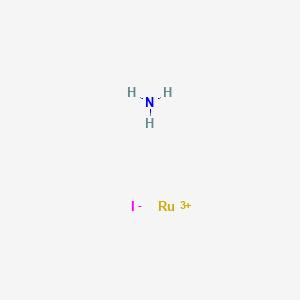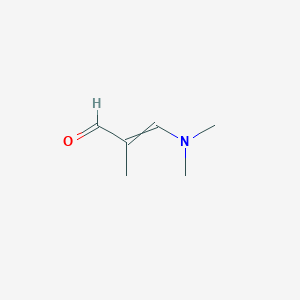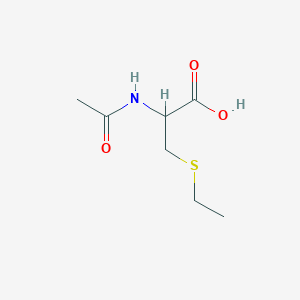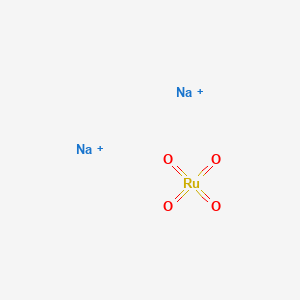
Terazosin (pipérazine D8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terazosin, known chemically as 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonylpiperazine, is a medication primarily used to treat symptoms of an enlarged prostate and high blood pressure. It is an alpha-1 adrenergic antagonist that works by relaxing blood vessels and the muscles in the prostate and bladder neck, making it easier to urinate and lowering blood pressure .
Applications De Recherche Scientifique
Terazosin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Terazosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1-adrenoceptors , which are found in smooth muscle in blood vessels and the prostate . These receptors play a crucial role in regulating blood pressure and urinary flow .
Mode of Action
Terazosin interacts with its targets by blocking the action of adrenaline on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The primary biochemical pathway affected by Terazosin is the adrenergic signaling pathway . By blocking the alpha-1-adrenoceptors, Terazosin disrupts the normal functioning of this pathway, leading to a decrease in arterial tone . This results in lowered blood pressure and improved urinary flow .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption when administered orally . Peak plasma drug levels occur within one to two hours after ingestion . Approximately 90 to 94 percent of the drug is bound to plasma proteins . Terazosin undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin’s action are primarily seen in the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . In addition, Terazosin has been found to improve motor neuron phenotypes in multiple models of Amyotrophic Lateral Sclerosis (ALS), suggesting a neuroprotective effect .
Action Environment
The action, efficacy, and stability of Terazosin can be influenced by various environmental factors. For instance, the synthesis of Terazosin hydrochloride has been shown to be influenced by the presence of 2-methoxy ethanol . . More research is needed to fully understand the impact of environmental factors on the action of Terazosin.
Analyse Biochimique
Biochemical Properties
Terazosin (piperazine D8) interacts with alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate . This interaction is selective for alpha-1-adrenoceptors but does not differentiate between their individual subtypes .
Cellular Effects
Terazosin (piperazine D8) has a significant impact on various types of cells and cellular processes. It influences cell function by blocking adrenaline’s action on alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .
Molecular Mechanism
The molecular mechanism of Terazosin (piperazine D8) involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Dosage Effects in Animal Models
In animal models, Terazosin (piperazine D8) has shown to have hepatoprotective effects, improving liver functioning by reducing the levels of liver injury markers . The effects of varying dosages of Terazosin (piperazine D8) in animal models are not explicitly documented.
Metabolic Pathways
The specific metabolic pathways involving Terazosin (piperazine D8) are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to influence the adrenergic system .
Transport and Distribution
The transport and distribution of Terazosin (piperazine D8) within cells and tissues are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to have systemic effects, influencing smooth muscle in blood vessels and the prostate .
Subcellular Localization
The subcellular localization of Terazosin (piperazine D8) is not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to interact with alpha-1 adrenergic receptors, which are typically located on the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming Terazosin .
Industrial Production Methods: The industrial production of Terazosin typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Terazosin undergoes various chemical reactions, including:
Oxidation: Terazosin can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the furan ring.
Substitution: Substituted quinazoline derivatives
Comparaison Avec Des Composés Similaires
Doxazosin: Another alpha-1 adrenergic antagonist used for similar indications.
Prazosin: Used primarily for hypertension and post-traumatic stress disorder.
Alfuzosin: Specifically used for benign prostatic hyperplasia.
Uniqueness of Terazosin: Terazosin is unique in its balanced efficacy for both hypertension and benign prostatic hyperplasia. It has a longer half-life compared to prazosin, allowing for once-daily dosing, which improves patient compliance .
Propriétés
Numéro CAS |
1006718-20-2 |
|---|---|
Formule moléculaire |
C₁₉H₁₇D₈N₅O₄ |
Poids moléculaire |
395.48 |
Synonymes |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










